Samarium acetate, hydrate
Overview
Description
Samarium acetate, hydrate is an acetate salt of samarium, with the chemical formula of Sm(CH₃COO)₃·xH₂O. It exists in both hydrate and tetrahydrate forms. This compound is typically a pale yellow powder and is known for its moderate solubility in water. This compound is used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium acetate, hydrate can be synthesized by dissolving samarium(III) oxide in a 50% acetic acid solution. The solution is then crystallized and vacuum dried to obtain the tetrahydrate form . Another method involves the crystallization of mixed anion acetates from samarium chloride hexahydrate and samarium oxychloride in acetic acid solution .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of high-quality raw materials and precise crystallization techniques are essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
Samarium acetate, hydrate undergoes various chemical reactions, including:
Oxidation: Samarium acetate can be oxidized to form samarium oxide.
Reduction: It can be reduced to elemental samarium under specific conditions.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires a reducing agent such as hydrogen gas or a metal like lithium.
Substitution: Often involves the use of other ligands in a solvent like water or ethanol.
Major Products Formed
Oxidation: Samarium oxide (Sm₂O₃)
Reduction: Elemental samarium (Sm)
Substitution: Various samarium coordination compounds depending on the ligands used.
Scientific Research Applications
Samarium acetate, hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other samarium compounds and as a catalyst in organic reactions.
Biology: Employed in studies involving lanthanide biochemistry.
Medicine: Investigated for its potential use in radiopharmaceuticals for cancer treatment.
Mechanism of Action
The mechanism of action of samarium acetate, hydrate involves its ability to act as a catalyst in various chemical reactions. The samarium ion can coordinate with different ligands, facilitating various chemical transformations. In biological systems, samarium ions can interact with biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Samarium chloride (SmCl₃)
- Samarium nitrate (Sm(NO₃)₃)
- Samarium oxalate (Sm₂(C₂O₄)₃)
Uniqueness
Samarium acetate, hydrate is unique due to its moderate water solubility and its ability to form stable hydrates. This makes it particularly useful in applications where controlled release of samarium ions is required. Compared to other samarium compounds, this compound offers a balance between solubility and stability, making it versatile for various scientific and industrial applications .
Biological Activity
Samarium acetate hydrate (Sm(CH₃COO)₃·xH₂O) is a coordination compound of samarium, a rare earth element, recognized for its diverse applications in chemistry, biology, and industry. This article delves into the biological activity of samarium acetate hydrate, examining its mechanisms of action, interactions with biological systems, and potential therapeutic uses.
Samarium acetate hydrate exists primarily as a trihydrate or tetrahydrate and is characterized by moderate solubility in water. It is synthesized by dissolving samarium(III) oxide in acetic acid, followed by crystallization and drying processes. The resulting compound has distinct physical properties that make it suitable for various applications.
The biological activity of samarium acetate hydrate is largely attributed to the samarium ions it releases in solution. These ions can interact with biomolecules, potentially influencing their structure and function. The mechanisms include:
- Coordination Chemistry : Samarium ions can form complexes with various ligands, which may enhance or inhibit biological reactions.
- Catalytic Activity : The compound has been shown to act as a catalyst in organic reactions, which may extend to biochemical processes.
Interaction with Biological Molecules
Research indicates that samarium ions can influence cellular processes. For example, studies have demonstrated that samarium acetate hydrate interacts with proteins and enzymes, potentially altering their activity. This interaction may have implications for drug development and therapeutic applications.
Case Studies
- Photocatalytic Activity : A study involving samarium-doped ZnS nanocrystals highlighted the photocatalytic properties of samarium ions. The research showed that these nanocrystals effectively degraded methylene blue dye under UV light exposure, suggesting potential applications in environmental remediation and phototherapy .
- Radiopharmaceutical Applications : Samarium compounds are being explored for use in radiopharmaceuticals, particularly in cancer treatment. Samarium-153 is a radioisotope used in targeted radiotherapy for bone pain relief in cancer patients, indicating the therapeutic potential of samarium-based compounds .
Comparative Analysis
To better understand the uniqueness of samarium acetate hydrate, a comparison with other rare earth acetates is provided:
Compound | Chemical Formula | Unique Features |
---|---|---|
Samarium(III) Acetate | Sm(CH₃COO)₃ | Base form without hydration; used primarily as a reagent. |
Neodymium(III) Acetate | Nd(CH₃COO)₃ | Exhibits different catalytic properties due to neodymium's distinct electronic configuration. |
Europium(III) Acetate | Eu(CH₃COO)₃ | Known for luminescent properties; used in phosphorescent materials. |
Samarium acetate hydrate's moderate solubility and ability to form stable complexes distinguish it from these similar compounds, making it particularly valuable in both industrial and research contexts.
Research Findings
Recent studies have focused on the synthesis and characterization of high-purity samarium compounds for various applications:
- Thermal Analysis : Thermal gravimetric analysis (TGA) has been employed to characterize the stability and decomposition behavior of samarium acetate hydrate under controlled conditions .
- Ion Exchange Techniques : Advanced methods such as ion exchange chromatography have been utilized to produce high-purity samarium acetate from raw materials, enhancing its applicability in sensitive biological contexts .
Properties
IUPAC Name |
samarium(3+);triacetate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Sm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSVMAKMHXTSQX-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sm+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Sm | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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